molecular formula C18H17N3O2S B2801258 (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1706399-14-5

(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2801258
CAS RN: 1706399-14-5
M. Wt: 339.41
InChI Key: NXKLVGMEULGROK-UHFFFAOYSA-N
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Description

(4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential in various applications.

Scientific Research Applications

Antiproliferative Applications

A study by Harishkumar, Nd, and Santhosha Sm (2018) explored the synthesis of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, which share structural similarities with the compound of interest. These derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. The compounds 7b and 7g, in particular, showed up to 90% growth inhibitory effects on these cell lines, comparable to the standard drug paclitaxel. This suggests that similar compounds, such as (4-(Quinoxalin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, could potentially be explored for their antiproliferative properties against cancer cells (Harishkumar, Nd, & Santhosha Sm, 2018).

Anti-Tubercular Activity

Mefloquine derivatives, structurally related to the queried compound, have demonstrated notable anti-tubercular activities. A study by Wardell, Souza, Wardell, and Lourenço (2011) reported on derivatives that, through thermolysis, provided compounds with significant in vitro activity against M. tuberculosis H37Rv ATCC 27294. These findings indicate a promising direction for the development of new anti-tubercular agents leveraging the quinoxaline backbone, suggesting the potential of this compound in similar applications (Wardell, Souza, Wardell, & Lourenço, 2011).

Spectroscopic Properties and Applications

The spectroscopic properties of compounds related to this compound have been studied to understand their electronic absorption, excitation, and fluorescence properties. Al-Ansari (2016) investigated 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing their potential for applications in materials science, especially due to their dual fluorescence and charge transfer separation in different solvents. This research points to the potential utility of the compound for developing materials with specific optical properties (Al-Ansari, 2016).

Conducting Polymer Applications

The synthesis and characterization of conducting copolymers using quinoxaline derivatives, including those structurally related to the compound of interest, have shown promising results. Turac, Sahmetlioglu, Toppare, and Yuruk (2011) conducted electrochemical copolymerizations that resulted in materials with significant conductivity. These findings suggest the potential of this compound in the development of new conducting polymers for various applications in electronics and materials science (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).

properties

IUPAC Name

(4-quinoxalin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(13-7-10-24-12-13)21-8-5-14(6-9-21)23-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,7,10-12,14H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKLVGMEULGROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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